molecular formula C11H21NO4 B8635354 Tert-butyl cis-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Tert-butyl cis-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8635354
M. Wt: 231.29 g/mol
InChI Key: ULXATPSIGBJTPI-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl cis-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1

InChI Key

ULXATPSIGBJTPI-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (10 g) in a mixture of THF (100 mL) and MeOH (50 mL) was added NaBH4 in 10 lots over 1 h period. At the end of 1 h, TLC analysis (eluant: EtOAC) showed complete consumption of starting material. Removed solvent under reduced pressure, to the residue was added saturated NH4Cl solution (200 mL) and stirred for 1 h at rt. The aqueous layer was extracted with DCM (4×100 mL). The combined organic layer was dried over Na2SO4, filtered and concentrated the filtrate. The product was purified by silica gel column chromatography (Eluant 8:2 EtOAc/Hexanes) to give 3-hydroxy-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (6.6 g, cis/trans mixture). The cis/trans mixture (5 g) was separated on ISCO (Combiflash instrument) on a silica gel column (300 g) by eluting with ethyl acetate in hexanes to get (±)-trans-3-hydroxy-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (1.5 g, HRf) and (±)-cis-3-hydroxy-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (3.0 g, LRf).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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